molecular formula C15H14ClN3O2 B2453046 1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol CAS No. 2380181-08-6

1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol

Cat. No.: B2453046
CAS No.: 2380181-08-6
M. Wt: 303.75
InChI Key: VSWPCFDXNWLDST-UHFFFAOYSA-N
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Description

1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol is a chemical compound that features a quinazoline core with a chloro substituent at the 6-position, an amino group at the 4-position, and a furan ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is efficient, transition metal-free, and has good functional group tolerance.

    Introduction of the Chloro Group: The chloro substituent can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan Ring: The furan ring can be attached via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate leaving group on the quinazoline core.

    Formation of the Propanol Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of new quinazoline derivatives with different substituents at the 6-position.

Scientific Research Applications

1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The quinazoline core can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The chloro and furan substituents may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Furan Derivatives: Compounds with a furan ring, such as furanocoumarins, which have various biological activities.

Uniqueness

1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol is unique due to its specific combination of a quinazoline core with chloro and furan substituents, which may confer distinct biological and chemical properties compared to other quinazoline or furan derivatives.

Properties

IUPAC Name

1-[(6-chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-15(20,13-3-2-6-21-13)8-17-14-11-7-10(16)4-5-12(11)18-9-19-14/h2-7,9,20H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWPCFDXNWLDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=NC2=C1C=C(C=C2)Cl)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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